An In-Depth Technical Guide to 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
An In-Depth Technical Guide to 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated 3-formylchromone derivative, is a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The chromone scaffold itself is a privileged structure, forming the core of many biologically active compounds. The strategic placement of a chlorine atom at the 8-position and a formyl group at the 3-position of the chromene ring system imparts unique electronic properties and reactivity, making it a versatile building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, synthesis, structural characteristics, and potential applications, with a focus on insights relevant to drug discovery and development.
Chemical Identity and Properties
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development.
| Property | Value |
| CAS Number | 64481-09-0[1] |
| Molecular Formula | C₁₀H₅ClO₃[2][3] |
| Molecular Weight | 208.60 g/mol [2] |
| IUPAC Name | 8-chloro-4-oxo-4H-chromene-3-carbaldehyde |
| Appearance | Typically a solid |
| Solubility | Soluble in many organic solvents |
Synthesis: The Vilsmeier-Haack Approach
The synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is most commonly and efficiently achieved via the Vilsmeier-Haack reaction. This powerful formylation method utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic substrate. In this case, the starting material is 2-hydroxy-3-chloroacetophenone. The reaction proceeds through a cyclization and formylation cascade.
The causality behind this experimental choice lies in the efficiency and regioselectivity of the Vilsmeier-Haack reaction for this class of compounds. The electron-donating hydroxyl group of the acetophenone directs the formylation, and the subsequent intramolecular cyclization is thermodynamically favorable, leading to the stable chromone ring system.
Caption: Synthetic pathway for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful synthesis can be confirmed by analytical techniques such as NMR spectroscopy.
Materials:
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2-Hydroxy-3-chloroacetophenone
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N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
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Water
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Appropriate organic solvent for recrystallization (e.g., ethanol or acetic acid)
Procedure:
-
Vilsmeier Reagent Preparation: In a fume hood, to a stirred solution of anhydrous DMF (3 equivalents) in a round-bottom flask cooled in an ice bath (0-5 °C), add POCl₃ (3 equivalents) dropwise. Maintain the temperature below 20°C. Stir the mixture for approximately 1 hour to allow for the formation of the pinkish formylating complex (Vilsmeier reagent).[4]
-
Addition of Starting Material: Dissolve 2-hydroxy-3-chloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the reaction temperature is maintained below 20°C.[4]
-
Reaction: After the addition is complete, continue stirring the reaction mixture for 2 hours at the same temperature. Then, allow the mixture to stand at room temperature overnight.[4]
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A yellow solid precipitate of the crude product will form.[4]
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol:acetic acid mixture (1:1).[4]
Structural Elucidation and Spectroscopic Data
The structural integrity of the synthesized 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde can be unequivocally confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for verifying the structure of the target compound. The key chemical shifts and coupling constants provide a unique fingerprint of the molecule.
¹H NMR (400 MHz, DMSO-d₆): [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.58 | t | 1H | Aromatic H |
| 8.07 | d | 1H | Aromatic H |
| 8.10 | d | 1H | Aromatic H |
| 9.03 | s | 1H | Aromatic H |
| 10.12 | s | 1H | Aldehyde H |
Note: The specific positions of the aromatic protons would require further 2D NMR analysis for unambiguous assignment.
Crystal Structure and Solid-State Interactions
X-ray crystallography has revealed that in the solid state, the non-hydrogen atoms of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde are essentially coplanar.[2][3] In the crystal lattice, molecules are linked through stacking interactions.[2][3] Interestingly, while halogen bonding is observed in the dichlorinated analogue (6,8-dichloro-4-oxochromene-3-carbaldehyde), it is not present in the monochlorinated 8-chloro derivative.[5] This highlights the subtle yet significant influence of the substitution pattern on intermolecular interactions, a crucial consideration in rational drug design and crystal engineering.
Applications in Drug Discovery and Development
The chromene scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive aldehyde group at the 3-position and the chlorine atom at the 8-position of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde makes it a valuable intermediate for the synthesis of a diverse library of derivatives for biological screening.
The aldehyde functionality can readily undergo various chemical transformations, such as:
-
Reductive amination: To introduce diverse amine-containing side chains.
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Wittig reaction: To form carbon-carbon double bonds.
-
Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.
These synthetic routes allow for the systematic exploration of the structure-activity relationship (SAR) of novel chromone-based compounds, a cornerstone of modern drug discovery.
Caption: Application workflow of the core scaffold in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety recommendations include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the reactivity of its formyl group, provides a robust platform for the generation of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and structural characteristics, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in their research endeavors.
References
-
BIOFOUNT. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 64481-09-0. Available from: [Link]
-
Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. Available from: [Link]
-
Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. PubMed. Available from: [Link]
-
Ishikawa, Y. (2014). Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. Available from: [Link]
-
Ishikawa, Y. (2014). 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o831. Available from: [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
-
SpectraBase. 1H NMR of 8-chloro-N'-[(E)-(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4H-thieno[3,2-c]chromene-2-carbohydrazide. Available from: [Link]
-
Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o774. Available from: [Link]
-
Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o572. Available from: [Link]
-
PubChem. 4-Oxo-4H-chromene-3-carbaldehyde oxime. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Singh, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. Available from: [Link]
-
IOSR Journal. (2015). “Synthesis, Characterization and Biological Screening of Cu (II)-3-Formylchromone Derivative Complex”. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Ghosh, C. K., & Chakraborty, S. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Archive for Organic Chemistry, 2015(6), 288-361. Available from: [Link]
-
Al-Ostath, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570. Available from: [Link]
-
ResearchGate. 4-oxo-4H-chromene-3-carboxaldehyde. Available from: [Link]
-
Request PDF. The Role of Chromenes in Drug Discovery and Development. Available from: [Link]
Sources
- 1. 64481-09-0|8-Chloro-4-oxo-4H-chromene-3-carbaldehyde|8-Chloro-4-oxo-4H-chromene-3-carbaldehyde|-范德生物科技公司 [bio-fount.com]
- 2. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
